molecular formula C15H26N2O4 B2375790 Tert-butyl 4-amino-1-(hydroxymethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,4'-piperidine]-1'-carboxylate CAS No. 2253639-00-6

Tert-butyl 4-amino-1-(hydroxymethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,4'-piperidine]-1'-carboxylate

Cat. No. B2375790
M. Wt: 298.383
InChI Key: SCZVRYXBVZAIFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 4-amino-1-(hydroxymethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,4'-piperidine]-1'-carboxylate is a useful research compound. Its molecular formula is C15H26N2O4 and its molecular weight is 298.383. The purity is usually 95%.
BenchChem offers high-quality Tert-butyl 4-amino-1-(hydroxymethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,4'-piperidine]-1'-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 4-amino-1-(hydroxymethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,4'-piperidine]-1'-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Molecular Structure

Tert-butyl 4-amino-1-(hydroxymethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,4'-piperidine]-1'-carboxylate is involved in various synthetic and structural studies. One study focused on synthesizing tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, a related compound, as a cyclic amino acid ester. This process was characterized using NMR spectroscopy and high-resolution mass spectrometry. The compound's crystal structure was also determined using X-ray diffraction, revealing a monoclinic space group with specific dimensions and a 1:1 ratio of diastereomers in the crystal (Moriguchi et al., 2014).

Spirocyclic Lactam Synthesis

The compound has been used in the synthesis of spiropiperidine lactam acetyl-CoA carboxylase inhibitors. An innovative 10-step synthesis was employed to create a novel N-2 tert-butyl pyrazolospirolactam core. This synthesis strategy was noted for its efficiency in yielding pyrazolo-fused spirolactams from halogenated benzylic arenes and cyclic carboxylates (Huard et al., 2012).

Synthesis of Substituted Piperidines

Another study involved the synthesis of tert-butyl trans-4-ethynyl-3-hydroxypiperidine-1-carboxylate, which served as a new scaffold for preparing substituted piperidines. This synthesis was crucial for developing biologically active compounds and involved specific cycloaddition reactions (Harmsen et al., 2011).

Preparation of Spiro[indole-3,4′-piperidin]-2-ones

Another significant application was in the preparation of spiro[indole-3,4′-piperidin]-2-one systems. These were achieved through high-yielding steps, including anilide formation, N(1)-protection, and intramolecular cyclization under Pd catalysis. This method also studied the transformation of the protected spiro[indole-3,4′-piperidin]-2-one to the corresponding unprotected dihydroindoles (Freund & Mederski, 2000).

properties

IUPAC Name

tert-butyl 4-amino-1-(hydroxymethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,4'-piperidine]-1'-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2O4/c1-12(2,3)20-11(19)17-6-4-15(5-7-17)14(16)8-13(9-14,10-18)21-15/h18H,4-10,16H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCZVRYXBVZAIFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)C3(CC(C3)(O2)CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-amino-1-(hydroxymethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,4'-piperidine]-1'-carboxylate

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